2-Amino-N-(4-bromo-cyclohexyl)-acetamide
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Overview
Description
2-Amino-N-(4-bromo-cyclohexyl)-acetamide is an organic compound that features an amino group, a bromo-substituted cyclohexyl ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-bromo-cyclohexyl)-acetamide typically involves the following steps:
Bromination of Cyclohexane: Cyclohexane is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-cyclohexane.
Amination: The 4-bromo-cyclohexane is then reacted with ammonia or an amine to introduce the amino group, forming 4-bromo-cyclohexylamine.
Acetylation: Finally, 4-bromo-cyclohexylamine is acetylated using acetic anhydride or acetyl chloride to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4-bromo-cyclohexyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, yielding cyclohexyl derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium hydroxide or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Hydroxyl or thiol-substituted cyclohexyl derivatives.
Scientific Research Applications
2-Amino-N-(4-bromo-cyclohexyl)-acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-bromo-cyclohexyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo-substituted cyclohexyl ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(4-chloro-cyclohexyl)-acetamide
- 2-Amino-N-(4-fluoro-cyclohexyl)-acetamide
- 2-Amino-N-(4-methyl-cyclohexyl)-acetamide
Uniqueness
2-Amino-N-(4-bromo-cyclohexyl)-acetamide is unique due to the presence of the bromo group, which can participate in specific chemical reactions and enhance the compound’s reactivity and binding affinity. Compared to its chloro, fluoro, and methyl analogs, the bromo derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
2-amino-N-(4-bromocyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h6-7H,1-5,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOKUCNQTSRVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CN)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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